Irreversible Binding Mechanism Confers Prolonged Target Inhibition Compared to Reversible EGFR Inhibitors
Afatinib (the racemic mixture containing the (R)-enantiomer) is an irreversible inhibitor that forms a covalent bond with Cys797 of EGFR, leading to sustained suppression of kinase activity. This contrasts with reversible inhibitors like gefitinib and erlotinib, which exhibit transient target engagement [1]. In head-to-head cell-free kinase assays, afatinib demonstrates ~100-fold greater potency against the gefitinib-resistant EGFR L858R/T790M double mutant (IC50 = 10 nM) compared to gefitinib [2].
| Evidence Dimension | Potency against EGFR L858R/T790M mutant (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Gefitinib: ~1,000 nM (estimated 100-fold difference) |
| Quantified Difference | ~100-fold more potent |
| Conditions | Cell-free in vitro kinase assay using GST-fusion proteins of EGFR kinase domains |
Why This Matters
This potency advantage against a common resistance mutation underscores why afatinib-based therapies (and thus the need for its enantiomeric purity control) remain clinically relevant, whereas reversible inhibitors fail in this context.
- [1] Solca F, et al. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. J Pharmacol Exp Ther. 2012;343(2):342-350. doi:10.1124/jpet.112.197756 View Source
- [2] Li D, et al. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene. 2008;27(34):4702-4711. doi:10.1038/onc.2008.109 View Source
